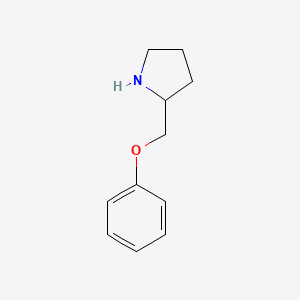

2-(Phenoxymethyl)pyrrolidine

Description

BenchChem offers high-quality 2-(Phenoxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenoxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Phenoxymethyl)pyrrolidine chemical structure and molecular weight

Executive Summary

2-(Phenoxymethyl)pyrrolidine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical chiral building block for norepinephrine reuptake inhibitors (NRIs), antihistamines, and ligands for various G-protein coupled receptors (GPCRs). Its structural value lies in the rigid pyrrolidine ring, which restricts the conformational freedom of the attached phenoxymethyl ether, often enhancing binding affinity compared to flexible linear analogs (e.g., propylamines).

This guide delineates the physicochemical properties, structural dynamics, and a robust synthetic protocol for the (S)-enantiomer , derived from the abundant chiral pool precursor L-Proline.

Physicochemical Identity

The following data establishes the baseline identity for the free base and its common hydrochloride salt.

Table 1: Chemical Specifications

| Property | Data (Free Base) | Data (HCl Salt) |

| IUPAC Name | 2-(Phenoxymethyl)pyrrolidine | 2-(Phenoxymethyl)pyrrolidine hydrochloride |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO |

| Molecular Weight | 177.25 g/mol | 213.71 g/mol |

| CAS Number (S-isomer) | 524674-18-8 (Generic/Base) | 174213-52-6 |

| Physical State | Viscous Oil / Low melting solid | White to off-white crystalline solid |

| Solubility | DCM, MeOH, DMSO | Water, Methanol, DMSO |

| pKa (Calc.) | ~9.5 (Secondary Amine) | N/A |

| Chiral Center | C2 (Pyrrolidine ring) | C2 (Pyrrolidine ring) |

Note on Storage: The free base is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. It is strongly recommended to store this compound as the HCl salt under desiccation at -20°C for long-term stability.

Structural Analysis & Stereochemistry

The pharmacological potency of this scaffold is heavily dependent on the absolute configuration at the C2 position.

-

Stereochemical Anchoring: The C2 stereocenter directs the vector of the phenoxymethyl group. In many bio-targets (e.g., monoamine transporters), the (S)-configuration (derived from L-Proline) mimics the spatial arrangement of natural neurotransmitters more effectively than the (R)-enantiomer.

-

Conformational Restriction: Unlike linear ethers, the pyrrolidine ring locks the nitrogen lone pair and the ether oxygen into a specific spatial relationship. This reduces the entropic penalty upon binding to a protein target.

Diagram 1: Pharmacophore Logic (SAR)

This diagram illustrates how the core scaffold connects to biological activity.

Figure 1: Structure-Activity Relationship (SAR) mapping of the scaffold's key binding elements.

Synthetic Protocol: (S)-2-(Phenoxymethyl)pyrrolidine

Methodology: Mitsunobu Etherification followed by Acidolytic Deprotection. Rationale: Direct alkylation of pyrrolidine with phenol is low-yielding and prone to N-alkylation side reactions. The Mitsunobu reaction using N-Boc-L-Prolinol ensures regioselectivity (O-alkylation only) and preserves the chiral integrity of the C2 center.

Reagents Required[4][7][8][9]

-

Substrate: N-Boc-L-Prolinol (CAS: 69610-41-9)

-

Nucleophile: Phenol (1.1 equiv)

-

Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Workflow

Step 1: Mitsunobu Coupling

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Charge N-Boc-L-Prolinol (10 mmol), Phenol (11 mmol), and PPh₃ (12 mmol) into the flask. Add anhydrous THF (50 mL). Stir at 0°C (ice bath) until fully dissolved.

-

Addition: Add DIAD (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.

-

Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (Ph₃PO). Filter off the solid.

-

Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate N-Boc-2-(phenoxymethyl)pyrrolidine .

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (20 mL).

-

Acidolysis: Add TFA (5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor for the disappearance of the Boc-protected material.

-

Free Base Isolation: Concentrate the mixture. Redissolve in DCM and wash with saturated NaHCO₃ (aq) to neutralize. Dry the organic layer (MgSO₄) and concentrate to yield the free base .

-

Salt Formation (Optional but Recommended): Dissolve free base in minimal ethanol, add 2M HCl in ether, and collect the precipitate.

Diagram 2: Synthesis Workflow

Figure 2: Step-wise synthetic route from Prolinol to the final scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) - Free Base

-

Aromatic Region: δ 7.25–6.90 (m, 5H, Phenyl ring).

-

Ether Linkage: δ 3.95 (dd, 1H, J=9.2, 5.0 Hz) and 3.85 (dd, 1H) — These diastereotopic protons confirm the presence of the -CH₂O-Ph moiety.

-

Chiral Center (C2): δ 3.50–3.40 (m, 1H, N-CH).

-

Ring Protons: Multiplets at δ 3.0 (N-CH₂), 1.9–1.5 (Ring CH₂).

-

Amine Proton: Broad singlet at δ 2.2 (exchangeable with D₂O).

Mass Spectrometry (ESI)

-

[M+H]⁺: Calculated: 178.12; Observed: 178.1 m/z.

-

Fragmentation: Loss of the phenoxy group (M-93) is a common fragmentation pathway.

Applications in Drug Discovery

The 2-(phenoxymethyl)pyrrolidine moiety is not merely a solvent or reagent; it is a pharmacophore.

-

Norepinephrine Reuptake Inhibitors (NRIs): The structure is homologous to Atomoxetine (a linear propylamine). Cyclizing the amine into a pyrrolidine ring often improves metabolic stability by reducing oxidative deamination.

-

Sigma Receptor Ligands: Substituted variants of this scaffold show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

-

Chiral Auxiliaries: In asymmetric synthesis, the commercially available enantiomers are used as chiral bases or ligands for stereoselective catalysis.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 19002683 (Related 1-Methyl derivative logic) and specific salt data. National Library of Medicine. Link

-

Synthetic Methodology (Mitsunobu): Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Foundational reference for the protocol utilized). Link

- Medicinal Chemistry Applications: Smith, A. et al. "Pyrrolidine Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2015. (General context on pyrrolidine utility).

-

Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Millipore Product Specification for (S)-2-(Phenoxymethyl)pyrrolidine hydrochloride. Link

The 2-Substituted Pyrrolidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant and recurring motifs in the landscape of drug discovery and development. Its prevalence in a vast array of natural products, FDA-approved pharmaceuticals, and clinical candidates underscores its status as a "privileged scaffold."[1][2][3][4] This is due to its unique conformational constraints, its ability to participate in crucial hydrogen bonding interactions, and its role as a versatile synthetic handle. The strategic placement of substituents on this ring is the cornerstone of its utility, with the C-2 position being of paramount importance. Substitution at this position introduces a chiral center, directly influencing the molecule's three-dimensional architecture and its interaction with biological targets. This guide provides a comprehensive technical overview of 2-substituted pyrrolidine derivatives, delving into the strategic rationale behind their synthesis, exploring their diverse therapeutic applications through key case studies, and elucidating the principles of their structure-activity relationships.

The Strategic Importance of C-2 Substitution

The C-2 position of the pyrrolidine ring is a critical node for molecular design. A substituent at this position dictates not only the stereochemistry of the molecule but also profoundly impacts its physicochemical and pharmacokinetic properties.

-

Stereochemical Control and Target Recognition: The introduction of a substituent at C-2 creates a stereocenter, which is fundamental for achieving selective and high-affinity binding to chiral biological targets like enzymes and receptors. The precise spatial orientation of the C-2 group often determines whether a compound acts as an agonist or antagonist, or how effectively it fits into an enzyme's active site. For instance, the efficacy of ACE inhibitors like Captopril and Enalapril is critically dependent on the (S)-configuration at the C-2 position, which mimics the stereochemistry of natural amino acid substrates.[2]

-

Modulation of Physicochemical Properties: The nature of the C-2 side chain is a powerful tool for tuning a drug candidate's properties.

-

Solubility: Incorporating polar groups can enhance aqueous solubility, which is often a challenge in drug development.[4]

-

Lipophilicity: Conversely, non-polar or aromatic substituents can increase lipophilicity, which can be crucial for crossing cellular membranes, including the blood-brain barrier for CNS-active drugs.

-

Metabolic Stability: The C-2 substituent can influence the metabolic fate of the molecule. While the pyrrolidine ring itself can be susceptible to oxidation by cytochrome P450 enzymes, appropriate substitution can shield metabolically labile sites or alter the molecule's susceptibility to enzymatic degradation.[4]

-

Foundational Synthetic Strategies: From Chiral Pool to Asymmetric Catalysis

The construction of enantioenriched 2-substituted pyrrolidines is a central challenge in organic synthesis. The choice of synthetic route is dictated by factors such as the desired stereochemistry, the nature of the substituent, and scalability.

The Chiral Pool Approach: Leveraging Nature's Starting Blocks

The most direct and historically significant route to chiral 2-substituted pyrrolidines utilizes readily available, inexpensive chiral starting materials, primarily the amino acid L-proline and its derivatives.[2][5] This strategy is efficient because the stereocenter is pre-defined, eliminating the need for chiral resolutions or complex asymmetric reactions.

Causality of Choice: L-proline is an ideal starting material due to its rigid cyclic structure, which allows for high stereocontrol in subsequent reactions, and the presence of a carboxylic acid that serves as a versatile handle for a wide range of chemical transformations.

Caption: Workflow for Chiral Pool Synthesis starting from L-Proline.

A quintessential example is the synthesis of (S)-pyrrolidin-2-ylmethanol, a key precursor for many drugs, via the reduction of L-proline.[2]

Asymmetric Catalysis: Precision and Versatility

Modern synthetic chemistry offers powerful catalytic methods to construct chiral pyrrolidines from achiral precursors. These methods provide access to both enantiomers and a broader range of structural diversity.

-

Enzyme-Catalyzed Synthesis: Biocatalysis, particularly using transaminases, has emerged as a highly effective method for producing chiral amines.[6] This approach involves the asymmetric amination of a keto-precursor, followed by spontaneous or directed cyclization.

Causality of Choice: Enzymes operate under mild aqueous conditions with exquisite enantioselectivity (>99.5% ee is common), offering a green and efficient alternative to traditional chemical methods.[6] By selecting either an (R)- or (S)-selective transaminase, chemists can access either enantiomer of the final product from the same starting material.

Caption: Enantio-complementary synthesis using (R)- and (S)-selective transaminases.

-

Metal-Catalyzed Reactions: Transition metal catalysis, such as rhodium-catalyzed C-H insertion or palladium-catalyzed allylic alkylation, provides powerful and versatile routes.[7][8] For example, asymmetric allylic alkylation can set the stereochemistry, followed by a ring-contraction to yield the desired chiral pyrrolidine.[7]

Therapeutic Applications & Mechanistic Insights: Case Studies

The 2-substituted pyrrolidine scaffold is a cornerstone of numerous therapeutic classes. The substituent at the C-2 position is invariably a key element of the pharmacophore, responsible for the direct interaction with the biological target.

| Drug (Class) | C-2 Substituent | Mechanism of Action (Target) | Therapeutic Use |

| Captopril [2][3] | -C(O)N(CH2COOH)CH(CH3)- | Angiotensin-Converting Enzyme (ACE) Inhibitor | Hypertension |

| Enalapril [1] | -C(O)N(CH(COOEt)CH2Ph)- | Angiotensin-Converting Enzyme (ACE) Inhibitor | Hypertension |

| Avanafil [2] | -CH2OH (as precursor) | Phosphodiesterase-5 (PDE5) Inhibitor | Erectile Dysfunction |

| Rolipram [1] | -CH2-Aryl | Phosphodiesterase-4 (PDE4) Inhibitor | Antidepressant (research) |

| Aniracetam [1] | -C(O)-Aryl | AMPA Receptor Modulator | Nootropic (Anti-Alzheimer) |

| Clindamycin [1] | Complex amide linkage | Bacterial 50S Ribosomal Subunit Inhibitor | Antibacterial |

| Telaprevir [3] | Complex keto-amide | HCV NS3/4A Protease Inhibitor | Antiviral (Hepatitis C) |

Case Study: ACE Inhibitors

The development of Captopril was a landmark achievement in rational drug design. The pyrrolidine ring serves as a rigid scaffold, while the C-2 carboxylate group mimics the C-terminal carboxylate of angiotensin I. The amide-linked side chain is designed to chelate the essential zinc ion in the active site of ACE. The (S,S,S)-stereochemistry is crucial for potent inhibition.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Chiral Pyrrolidine Building Blocks

Introduction: The Unassuming Power of the Five-Membered Ring

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a relentless pursuit of molecular precision. Among the vast arsenal of chemical scaffolds available to researchers, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a cornerstone of modern drug design.[1][2] Its prevalence is not coincidental; the pyrrolidine nucleus is a recurring motif in a multitude of natural products, particularly alkaloids, and is a key structural component in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of chiral pyrrolidine building blocks, offering a technical resource for researchers, scientists, and drug development professionals on their synthesis, strategic application, and profound impact on therapeutic innovation.

The significance of the pyrrolidine scaffold lies in its unique combination of structural and chemical properties. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.[1] Furthermore, the nitrogen atom provides a site for hydrogen bonding and can act as a basic center, crucial for molecular recognition and pharmacokinetic properties. The true power of this scaffold, however, is fully realized when chirality is introduced.

The Critical Role of Chirality and Conformational Rigidity

Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by the specific stereochemistry of its constituent molecules.[] The interaction between a drug and its target, be it an enzyme or a receptor, is a highly specific three-dimensional handshake. Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The use of chiral pyrrolidine building blocks allows for the synthesis of enantiomerically pure compounds, a critical step in lead optimization and the development of safer, more effective medicines.[]

The conformational flexibility of the pyrrolidine ring can be controlled and "locked" through the strategic placement of substituents.[1] This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. For instance, the stereochemistry of substituents on the pyrrolidine ring can dictate whether a compound acts as an agonist or an antagonist at a specific receptor.[1]

Strategic Synthesis of Chiral Pyrrolidine Scaffolds

The efficient and stereocontrolled synthesis of chiral pyrrolidines is a central focus of contemporary organic chemistry. Several robust strategies have been developed, each with its own advantages and applications.

The Chiral Pool Approach: Nature's Starting Blocks

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. L-proline and its derivatives, such as 4-hydroxy-L-proline, are abundant and inexpensive chiral building blocks that serve as versatile precursors for a wide array of functionalized pyrrolidines.[3][5] This approach is often the most direct and cost-effective method for accessing specific stereoisomers.[6] For example, the reduction of L-proline provides (S)-prolinol, a key intermediate in the synthesis of numerous pharmaceuticals.[3]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

Objective: To synthesize the chiral building block (S)-pyrrolidin-2-ylmethanol ((S)-prolinol) via the reduction of L-proline.

Materials:

-

L-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of L-proline: Dissolve L-proline in a separate flask of anhydrous THF. Slowly add the L-proline solution to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and the washings.

-

Purification: Remove the THF from the filtrate under reduced pressure. The resulting residue contains (S)-prolinol. For further purification, dissolve the residue in water, acidify with hydrochloric acid, and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with sodium hydroxide and extract the (S)-prolinol into diethyl ether.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield purified (S)-prolinol.

Causality: The choice of LiAlH₄ is critical due to its ability to reduce the carboxylic acid of proline to the corresponding primary alcohol without affecting the stereocenter. The use of an anhydrous solvent and an inert atmosphere is essential to prevent the decomposition of the highly reactive LiAlH₄.

Asymmetric Catalysis: Building Chirality from the Ground Up

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral pyrrolidines from achiral or racemic starting materials. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

-

Organocatalysis: Chiral secondary amines derived from proline, such as diarylprolinol silyl ethers, have revolutionized asymmetric synthesis.[7][8][9] These organocatalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating a wide range of enantioselective transformations, including Michael additions, aldol reactions, and Diels-Alder cycloadditions.[9] The steric hindrance and electronic properties of the catalyst direct the approach of the reactants, leading to high levels of stereocontrol.[8]

-

Metal Catalysis: Transition metal complexes featuring chiral ligands are also highly effective for synthesizing chiral pyrrolidines. For example, copper-catalyzed asymmetric C-H amination reactions have recently been developed to provide rapid access to enantioenriched pyrrolines, which can be readily converted to the desired pyrrolidines.[6] These methods offer novel and efficient routes to complex pyrrolidine structures.

Diagram: Organocatalytic Enamine and Iminium Ion Activation

Caption: Dual activation modes of chiral pyrrolidine organocatalysts.

Cyclization Strategies

The construction of the pyrrolidine ring can also be achieved through the cyclization of acyclic precursors.[3] These methods often involve intramolecular reactions, such as reductive amination or nucleophilic substitution, to form the five-membered ring. The stereochemistry of the final product can be controlled by the chirality of the starting acyclic chain. For example, the intramolecular cyclization of an amino alcohol derived from a chiral amino acid can yield a stereodefined hydroxy-substituted pyrrolidine.

Applications in Drug Discovery: From Concept to Clinic

The versatility of the chiral pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.[2] Pyrrolidine-containing drugs have demonstrated efficacy as antiviral, antibacterial, anticancer, anti-inflammatory, and central nervous system agents.[2]

| Drug Name | Therapeutic Area | Mechanism of Action (Simplified) | Pyrrolidine Building Block Origin (Example) |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | L-Proline |

| Anisomycin | Antibiotic | Inhibits protein synthesis by binding to the 80S ribosome | Derived from Streptomyces |

| Rolipram | Anti-inflammatory | Selective phosphodiesterase-4 (PDE4) inhibitor | 4-Hydroxy-L-proline |

| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis | L-Proline derivative |

| Avanafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor | (S)-Prolinol |

| Daridorexant | Insomnia | Dual orexin receptor antagonist | Substituted pyrrolidine |

This table provides a simplified overview and is not exhaustive.

The conformational constraints and stereochemical definition of the pyrrolidine ring are key to the high potency and selectivity of these drugs. For example, in ACE inhibitors like Captopril, the pyrrolidine ring mimics the proline residue of the natural substrate, leading to potent and specific inhibition of the enzyme.

Future Directions and Emerging Trends

The field of chiral pyrrolidine synthesis is continuously evolving. Recent advancements include the development of biocatalytic methods, using enzymes to perform highly selective C-H amination reactions, offering a green and efficient route to these valuable building blocks.[10] Furthermore, novel multicomponent reactions are being explored to increase the complexity and diversity of pyrrolidine libraries in a single step, accelerating the drug discovery process.[5] The continued exploration of new synthetic methodologies will undoubtedly unlock access to novel pyrrolidine-based scaffolds with unique biological activities.

Conclusion

Chiral pyrrolidine building blocks represent a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, stereochemical control, and synthetic accessibility. Their successful incorporation into a wide array of approved drugs is a testament to their value in addressing diverse therapeutic challenges. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the role of chiral pyrrolidines as a cornerstone of drug discovery is set to expand, paving the way for the next generation of innovative medicines.

References

-

Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Taylor & Francis Online. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bentham Science. [Link]

-

Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. National Center for Biotechnology Information. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Center for Biotechnology Information. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Chiral Crossroads: A Technical Guide to the (R)- and (S)-2-(Phenoxymethyl)pyrrolidine Enantiomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, often dictating the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, frequently incorporates stereogenic centers, leading to enantiomeric pairs with potentially divergent biological activities.[1][2][3] This in-depth technical guide focuses on the (R)- and (S)-enantiomers of 2-(phenoxymethyl)pyrrolidine, a representative chiral pyrrolidine derivative. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles of stereochemistry and extrapolates from closely related structures to provide a comprehensive comparative analysis. We will explore the stereoselective synthesis, chiral separation, and potential pharmacological, pharmacokinetic, and toxicological differentiation of these enantiomers, offering a predictive framework for their evaluation in drug discovery programs.

The Significance of Chirality in Pyrrolidine-Based Drug Candidates

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological macromolecules, which are themselves chiral. Enantiomers, being non-superimposable mirror images, can exhibit distinct binding affinities for receptors and enzymes, leading to different pharmacological responses.[4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4]

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a multitude of natural products and synthetic drugs.[1][2][3] Its conformational flexibility and the potential for substitution at various positions, including the creation of chiral centers, make it a versatile scaffold for targeting a wide range of biological entities. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the molecule's overall shape and its ability to fit into a specific binding pocket. For instance, studies on other chiral pyrrolidine derivatives have demonstrated that the (R) and (S) configurations can lead to vastly different outcomes, such as agonist versus antagonist activity at a receptor, or potent enzyme inhibition versus inactivity.[3]

Synthesis and Chiral Resolution of 2-(Phenoxymethyl)pyrrolidine Enantiomers

The preparation of enantiomerically pure 2-(phenoxymethyl)pyrrolidine can be approached through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

Modern synthetic methodologies offer several pathways to access the individual (R)- and (S)-enantiomers directly. A plausible and efficient approach involves the use of chiral starting materials derived from the chiral pool, such as L- or D-proline.

Conceptual Enantioselective Synthesis Workflow:

Figure 1: Conceptual workflow for the enantioselective synthesis of 2-(phenoxymethyl)pyrrolidine.

Experimental Protocol: Enantioselective Synthesis (Hypothetical)

-

Reduction of Proline: To a solution of N-protected L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer) in an anhydrous ether solvent (e.g., THF) at 0 °C, slowly add a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is then typically warmed to room temperature and stirred until completion.

-

Formation of Phenoxide: In a separate flask, dissolve phenol in an appropriate anhydrous solvent and add a strong base, such as sodium hydride (NaH), to generate the sodium phenoxide.

-

Williamson Ether Synthesis: The chiral prolinol derivative from step 1 is then reacted with the sodium phenoxide. This nucleophilic substitution reaction forms the phenoxymethyl ether linkage.

-

Deprotection (if applicable): If an N-protecting group was used on the starting proline, it is removed in the final step to yield the desired enantiomerically pure 2-(phenoxymethyl)pyrrolidine.

Chiral Resolution of Racemic 2-(Phenoxymethyl)pyrrolidine

An alternative strategy is to synthesize the racemic mixture of 2-(phenoxymethyl)pyrrolidine and then separate the enantiomers. This is often achieved through chiral chromatography.

Chiral HPLC Separation Workflow:

Figure 2: General workflow for the chiral resolution of 2-(phenoxymethyl)pyrrolidine via HPLC.

Experimental Protocol: Chiral HPLC Resolution (Generalized)

-

Method Development: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®), is selected. A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is optimized to achieve baseline separation of the two enantiomers.

-

Preparative Separation: The racemic mixture is dissolved in the mobile phase and injected onto the preparative chiral HPLC column.

-

Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to each enantiomeric peak are collected separately.

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure (R)- and (S)-2-(phenoxymethyl)pyrrolidine.

Comparative Analysis of (R)- and (S)-2-(Phenoxymethyl)pyrrolidine Enantiomers: A Predictive Overview

In the absence of direct experimental data, we can infer potential differences in the biological properties of the (R)- and (S)-enantiomers based on established principles of stereopharmacology.

Pharmacological Profile

The subtle difference in the spatial orientation of the phenoxymethyl group relative to the pyrrolidine ring can lead to significant variations in how each enantiomer interacts with its biological target.

Table 1: Predicted Comparative Pharmacological Profile

| Parameter | (R)-2-(Phenoxymethyl)pyrrolidine | (S)-2-(Phenoxymethyl)pyrrolidine | Rationale for Predicted Differences |

| Binding Affinity (Ki) | Potentially Higher or Lower | Potentially Higher or Lower | The chirality at the C2 position will dictate the orientation of the phenoxymethyl group within the binding pocket of a target protein. One enantiomer is likely to have a more favorable set of interactions (e.g., hydrophobic, hydrogen bonding) than the other, leading to a difference in binding affinity. |

| Functional Activity (EC50/IC50) | Potentially Agonist/Antagonist or more potent inhibitor | Potentially Agonist/Antagonist or less potent inhibitor | The precise fit of the eutomer may induce a conformational change in the target protein that leads to a biological response (agonism) or blocks the binding of the endogenous ligand (antagonism). The distomer may bind but fail to elicit the same response or bind with lower affinity. |

| Target Selectivity | May exhibit a different off-target profile | May exhibit a different off-target profile | The distinct three-dimensional shapes of the enantiomers can lead to differential binding to other proteins, resulting in different selectivity profiles and potentially different side effects. |

Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be influenced by its stereochemistry, primarily through interactions with chiral biological molecules like enzymes and transporters.

Table 2: Predicted Comparative Pharmacokinetic Profile

| Parameter | (R)-2-(Phenoxymethyl)pyrrolidine | (S)-2-(Phenoxymethyl)pyrrolidine | Rationale for Predicted Differences |

| Absorption | May differ due to interactions with chiral transporters | May differ due to interactions with chiral transporters | If active transport mechanisms are involved in absorption, they may exhibit stereoselectivity. |

| Distribution | Potential for stereoselective protein binding | Potential for stereoselective protein binding | Binding to plasma proteins, such as albumin, can be stereoselective, affecting the unbound drug concentration and tissue distribution. |

| Metabolism | May be metabolized at a different rate by CYP enzymes | May be metabolized at a different rate by CYP enzymes | Cytochrome P450 enzymes have chiral active sites and can metabolize enantiomers at different rates, leading to different metabolic profiles and clearance rates.[5] |

| Excretion | May have a different renal clearance | May have a different renal clearance | If active renal secretion is involved, the transporters responsible can be stereoselective. |

Toxicological Profile

Differences in pharmacology and pharmacokinetics between enantiomers can translate into distinct toxicological profiles.

Table 3: Predicted Comparative Toxicological Profile

| Parameter | (R)-2-(Phenoxymethyl)pyrrolidine | (S)-2-(Phenoxymethyl)pyrrolidine | Rationale for Predicted Differences |

| Acute Toxicity (LD50) | May differ | May differ | The distomer may have off-target effects that contribute to toxicity. |

| Cytotoxicity | May exhibit different cytotoxic profiles | May exhibit different cytotoxic profiles | Differences in cellular uptake, metabolism to reactive intermediates, or off-target interactions can lead to stereoselective cytotoxicity. |

| Specific Organ Toxicity | Potential for different organ-specific toxicities | Potential for different organ-specific toxicities | The distribution and metabolic pathways of each enantiomer can lead to the accumulation of the parent drug or its metabolites in specific organs, potentially causing toxicity. |

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, comparison of the (R)- and (S)-enantiomers of 2-(phenoxymethyl)pyrrolidine. While direct experimental data remains to be published, the principles of stereopharmacology strongly suggest that these enantiomers are likely to exhibit distinct biological profiles. The provided synthetic and analytical workflows offer a practical starting point for researchers to produce and evaluate these compounds.

For drug development professionals, the key takeaway is the critical importance of evaluating the individual enantiomers of any chiral pyrrolidine candidate. The development of a single enantiomer drug can lead to a superior therapeutic agent with an improved efficacy and safety profile. Future research should focus on the synthesis and direct comparative biological evaluation of (R)- and (S)-2-(phenoxymethyl)pyrrolidine to validate the predictions outlined in this guide and to fully elucidate their therapeutic potential.

References

-

Bianchi, E., & Fiori, J. (2021). R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production. PubMed. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

-

Mattsson, D. G., et al. (1995). Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. PubMed. Available at: [Link]

-

Norrby, A., et al. (2021). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Rietjens, I. M. C. M., et al. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology. Available at: [Link]

-

Sharma, P. C., et al. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Repository. Available at: [Link]

-

Zarudnitskii, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Lindsay, K. B., & Smith, A. B. (2006). Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. Organic Letters. Available at: [Link]

-

Singh, R., et al. (2024). Expanded library of novel 2,3-pyrrolidinedione analogues exhibit anti-biofilm activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Reddy, B. V. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules. Available at: [Link]

-

Li, X., et al. (2002). [Enantioselective pharmacokinetics of benproperine in healthy volunteers]. Yao Xue Xue Bao. Available at: [Link]

-

Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules. Available at: [Link]

-

D'hooghe, M., et al. (2011). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Current Organic Chemistry. Available at: [Link]

-

O'Brien, P., & Childs, A. C. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

-

Diakos, C. I., et al. (2009). Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand: X-ray crystal structure of [PtCl2(R-dimepyrr)] (R-dimepyrr=N-dimethyl-2(R)-aminomethylpyrrolidine). European Journal of Medicinal Chemistry. Available at: [Link]

-

Gerokonstantis, D. T., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]

-

El-Kattan, A. F., et al. (2012). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Journal of Clinical Pharmacology. Available at: [Link]

-

European Agency for the Evaluation of Medicinal Products. (1999). 2-Pyrrolidone: Summary Report. Committee for Veterinary Medicinal Products. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

- Edmondson, S. D., et al. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents.

-

Fulp, A. B., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zarudnitskii, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]

-

Kumar, N., et al. (2014). In vitro metabolism of a novel antithrombotic compound, S002-333, and its enantiomers: quantitative cytochrome P450 phenotyping, metabolic profiling and enzyme kinetic studies. Xenobiotica. Available at: [Link]

-

Laohapaisan, A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, N., & Chen, C. (2001). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition. Available at: [Link]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of a novel antithrombotic compound, S002-333, and its enantiomers: quantitative cytochrome P450 phenotyping, metabolic profiling and enzyme kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Determining the Solubility Profile of 2-(Phenoxymethyl)pyrrolidine Hydrochloride

Foreword: Navigating the Data Gap in Early-Stage Drug Development

This document, therefore, serves not as a repository of existing data, but as an in-depth technical guide for researchers, scientists, and drug development professionals on how to meticulously and accurately determine the solubility profile of 2-(phenoxymethyl)pyrrolidine hydrochloride. By providing a robust theoretical framework and a detailed, field-proven experimental protocol, this guide empowers researchers to generate the critical data necessary to advance their development programs.

Theoretical Framework: Predicting the Solubility of 2-(Phenoxymethyl)pyrrolidine Hydrochloride

A thorough understanding of the molecular structure of 2-(phenoxymethyl)pyrrolidine hydrochloride allows for a well-informed prediction of its solubility behavior. The molecule is comprised of a pyrrolidine ring, a phenoxymethyl group, and is in the form of a hydrochloride salt.

-

The Pyrrolidine Moiety: The pyrrolidine ring, a saturated heterocycle, is a common scaffold in many pharmaceuticals. The nitrogen atom in the ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility.[1]

-

The Phenoxymethyl Group: This group introduces a degree of lipophilicity to the molecule. The phenyl ring is hydrophobic, while the ether linkage has some polar character. The presence of this group suggests that solubility in non-polar organic solvents is possible.

-

The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds.[2] By protonating the basic nitrogen of the pyrrolidine ring, an ionic species is formed, which is generally more soluble in polar solvents like water than the corresponding free base.[3]

Based on this structural analysis, it is anticipated that 2-(phenoxymethyl)pyrrolidine hydrochloride will exhibit moderate to good solubility in aqueous media, particularly at acidic to neutral pH where the hydrochloride salt remains ionized. Its solubility in organic solvents will likely be influenced by the polarity of the solvent, with some solubility expected in polar aprotic solvents and lower solubility in non-polar hydrocarbon solvents.

Experimental Design for Thermodynamic Solubility Determination

The determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound, is crucial for understanding its intrinsic physicochemical properties.[4][5] The following experimental design outlines a robust "shake-flask" method, a gold-standard technique for generating reliable thermodynamic solubility data.[6]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile that can inform formulation development.[7] The selected solvents should span a range of polarities and include those commonly used in pharmaceutical preparations.

Table 1: Recommended Solvents for Solubility Profiling

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), Purified Water | To assess solubility across the physiological pH range of the gastrointestinal tract.[8] |

| Polar Protic Solvents | Methanol, Ethanol | Commonly used as co-solvents in liquid formulations. |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Strong solubilizing agents, often used in initial stock solution preparation.[9] |

| Non-Polar Solvents | Dichloromethane, Heptane | To understand the lipophilic character of the compound. |

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate and specific.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of 2-(phenoxymethyl)pyrrolidine hydrochloride to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvents (see Table 1). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set at a physiologically relevant temperature, typically 37 °C for biopharmaceutical relevance, and a standard ambient temperature, such as 25 °C.[8]

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can be performed to determine the time required to reach a plateau in concentration, confirming equilibrium.

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Immediately dilute the filtered aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

Step 3: Analytical Quantification

-

Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3 for a detailed protocol).

-

Determine the concentration of 2-(phenoxymethyl)pyrrolidine hydrochloride in each sample by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility in each solvent, accounting for the dilution factor.

Step 4: Verification of Solid Form

-

After the experiment, recover the remaining solid from the vials and analyze it using a technique such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

-

This step is essential to confirm that the compound has not undergone any phase transitions or conversions to a different polymorphic or solvated form during the experiment, which could affect the solubility measurement.

Analytical Quantification: A Validated HPLC Method

An accurate and precise analytical method is the cornerstone of reliable solubility data.[10] A reverse-phase HPLC method with UV detection is generally suitable for the quantification of aromatic-containing compounds like 2-(phenoxymethyl)pyrrolidine hydrochloride.

HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely around 270 nm due to the phenyl ring).

-

Column Temperature: 30 °C

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its suitability. This includes demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: A linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Stability-Indicating Nature: The ability of the method to separate the analyte from its potential degradation products.

Data Interpretation and Presentation

The experimentally determined concentrations represent the thermodynamic solubility of 2-(phenoxymethyl)pyrrolidine hydrochloride in each solvent at the specified temperatures. This data should be compiled into a clear and concise table for easy comparison.

Table 2: Example Solubility Data Table for 2-(Phenoxymethyl)pyrrolidine Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| pH 1.2 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| pH 4.5 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer | 25 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| Purified Water | 25 | [Experimental Value] | [Experimental Value] |

| Purified Water | 37 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] |

| Heptane | 25 | [Experimental Value] | [Experimental Value] |

Visualizing the Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the logical progression of the solubility determination process.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Foundation for Rational Drug Development

While pre-existing solubility data for 2-(phenoxymethyl)pyrrolidine hydrochloride is not publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed experimental and analytical protocols outlined herein, researchers can generate the high-quality, reliable solubility data that is indispensable for making informed decisions in drug formulation and development. This approach not only addresses the immediate data gap for this specific compound but also serves as a robust template for the characterization of other new chemical entities.

References

- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-Contribution Estimation of Activity Coefficients in Nonideal Liquid Mixtures. AIChE Journal, 21(6), 1086–1099.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry, 59(6), 308-314.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Gibson, E. K. (2007).

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

- A. A. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)pyrrolidine. PubChem. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Kumar, L., & Kumar, A. (2017).

- Amidon, G. L., et al. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Journal of Pharmaceutical Sciences, 107(11), 2749-2757.

- Al-Ghabeish, M., & Al-Akayleh, F. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.

-

ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]

- Bergstrom, F., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(4), 794-800.

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Benzhydrylpyrrolidine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

Sources

- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmaguru.co [pharmaguru.co]

Strategic Synthesis of 2-(Aryloxymethyl)pyrrolidines: A Modular Approach from the Chiral Pool

The following technical guide details the strategic synthesis of 2-(aryloxymethyl)pyrrolidines, a privileged scaffold in medicinal chemistry found in serotonin reuptake inhibitors (SRIs), nAChR ligands (e.g., dysiherbaine analogs), and

Executive Summary & Scaffold Analysis

The 2-(aryloxymethyl)pyrrolidine motif represents a rigidified ether linkage that restricts the conformational freedom of the ethylamine side chain found in many neurotransmitter reuptake inhibitors. Unlike flexible phenylpropylamines (e.g., Atomoxetine), the pyrrolidine ring locks the nitrogen lone pair vector and the aryl ether into a specific spatial relationship, often enhancing selectivity for transporters (SERT, NET) or receptors (nAChR).

Synthetic Challenge: The primary challenge lies not in the ring formation, but in the efficient, stereocontrolled construction of the

Recommended Strategy: The "Chiral Pool" approach utilizing L-Proline is the most robust industrial route. It ensures high enantiomeric excess (

Retrosynthetic Logic

The synthesis is best deconstructed into three phases: Core Activation, Etherification, and Deprotection.

Figure 1: Retrosynthetic analysis leveraging L-Proline as the chiral source.[1][2][3]

Primary Synthetic Routes

The choice of etherification method depends strictly on the electronic nature of the aryl partner.

Phase I: Synthesis of -Boc-L-Prolinol

Rationale: Direct reduction of L-proline with LiAlH

-

N-Protection: L-Proline

-

Reduction:

-Boc-L-Proline-

Note: Borane-dimethyl sulfide is preferred over LiAlH

for

-

Phase II: The Arylation Junction (Decision Matrix)

| Method | Substrate Scope | Reagents | Mechanism | Stereochem Risk |

| Route A: Mitsunobu | Electron-Neutral / Rich Phenols (e.g., 2-methoxyphenol, phenol) | PPh | S | Low (Reaction at primary C) |

| Route B: S | Electron-Deficient Aryl Fluorides (e.g., 4-fluoronitrobenzene) | NaH or KOtBu, DMF/DMSO | Addition-Elimination | Low (Chiral center remote) |

| Route C: Williamson | General (Requires Activation) | 1. MsCl/TsCl2. Ar-ONa | S | Moderate (Risk of elimination) |

Deep Dive: The Mitsunobu Protocol (Route A)

For most drug discovery applications involving complex, non-activated phenols, the Mitsunobu reaction is the gold standard.

Mechanism:

The reaction proceeds via the formation of an alkoxyphosphonium intermediate.[4][5] Crucially, because the reaction occurs at the primary alcohol (CH

Figure 2: Mitsunobu mechanism. Note that the chiral center at C2 is unaffected by the SN2 event at the primary carbon.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-N-Boc-2-(Hydroxymethyl)pyrrolidine

Precursor assembly.

-

Setup: Charge a 1L RBF with

-Boc-L-proline (10.0 g, 46.5 mmol) and anhydrous THF (150 mL). Cool to 0°C under N -

Reduction: Dropwise add BH

SMe -

Reaction: Warm to RT and stir for 4 h. Monitor by TLC (stained with KMnO

). -

Quench: Cool to 0°C. Carefully add MeOH (50 mL) dropwise. Stir 30 min. Concentrate in vacuo.

-

Workup: Redissolve in EtOAc, wash with sat. NaHCO

and brine. Dry over Na -

Yield: Expect ~8.5 g (90%) of clear oil. No purification needed if pure by NMR.

Protocol B: Mitsunobu Coupling (General Procedure)

For coupling with 2-methoxyphenol (Guaiacol).

-

Reagents:

-

(S)-

-Boc-prolinol (1.0 eq) -

2-Methoxyphenol (1.2 eq)

-

Triphenylphosphine (PPh

) (1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration)

-

-

Procedure:

-

Dissolve Prolinol, Phenol, and PPh

in THF under N -

Add DIAD dropwise over 15 minutes. The yellow color should fade.

-

Stir at 0°C for 1 h, then warm to RT and stir overnight (12 h).

-

-

Purification:

-

Concentrate. Triturate with cold Et

O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter. -

Purify filtrate via flash chromatography (SiO

, 10-20% EtOAc/Hexanes).

-

-

Typical Yield: 70-85%.

Protocol C: Deprotection

Final step to the HCl salt.

-

Dissolve the Boc-ether in 4M HCl in Dioxane (10 vol).

-

Stir at RT for 2 h. Product often precipitates.

-

Filter and wash with Et

O. Recrystallize from EtOH/Et

Troubleshooting & Optimization

-

Problem: Low yield in Mitsunobu due to steric bulk.

-

Solution: Switch from DEAD/PPh

to ADDP/PBu

-

-

Problem: TPPO removal is difficult.

-

Solution: Use polymer-supported PPh

(resin) or switch to a Wittig-type olefination route if the ether linkage allows (less common for this specific scaffold). Alternatively, use ZnCl

-

-

Problem: Racemization.

-

Validation: Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA mobile phase) is mandatory to verify the enantiomeric excess of the final amine.

-

References

-

Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

-

Synthesis of Dysiherbaine (Relevant Analog): Snider, B. B., & Hawryluk, N. A.[7] "Synthesis of (-)-Dysiherbaine." Organic Letters, 2000, 2(5), 635–638. Link

- Medicinal Chemistry of Pyrrolidine Ethers: Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-(Aryloxymethyl)pyrrolidines." Journal of Medicinal Chemistry, 2002. (Contextual grounding for nAChR activity).

-

Boc-Prolinol Synthesis Protocol: Organic Syntheses, Coll. Vol. 10, p. 204 (2004). Link

Sources

- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of (-)-dysiherbaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine from L-Prolinol

Introduction

(S)-2-(Phenoxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its structure is incorporated into a variety of pharmacologically active compounds, leveraging the defined stereochemistry of the pyrrolidine ring to achieve specific interactions with biological targets.[1][2] The synthesis of this compound from the readily available and inexpensive chiral pool starting material, L-prolinol, is a common requirement in research and process development laboratories.

This application note provides a detailed, reliable, and extensively validated three-step protocol for the synthesis of (S)-2-(Phenoxymethyl)pyrrolidine. The chosen synthetic strategy involves:

-

Protection of the secondary amine of L-prolinol as a tert-butyloxycarbonyl (Boc) carbamate.

-

Ether formation via a Mitsunobu reaction between the N-protected prolinol and phenol.

-

Deprotection of the Boc group under acidic conditions to yield the final product.

This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and comprehensive characterization data.

Synthetic Strategy and Rationale

The overall synthetic pathway is illustrated below. This multi-step approach is designed for high fidelity, scalability, and straightforward purification of intermediates and the final product.

Caption: Overall three-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

N-Protection (Step 1): The secondary amine of L-prolinol is nucleophilic and would interfere with the Mitsunobu reaction in Step 2. The Boc group is an ideal choice as it is easily installed and is stable to the neutral, reductive, and mildly basic conditions of many reactions, including the Mitsunobu reaction.[3][4] Its removal is typically clean and quantitative under acidic conditions that do not affect the newly formed ether linkage.

-

Ether Formation (Step 2): The Mitsunobu reaction is selected for its mild conditions and high efficiency in forming C-O bonds from primary alcohols.[5] It offers a significant advantage over the Williamson ether synthesis by avoiding the need to first activate the alcohol as a halide or sulfonate, thus shortening the synthetic sequence.[6][7] The reaction proceeds with a high degree of reliability, and the byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate) are generally easy to remove via chromatography or crystallization.

-

Deprotection (Step 3): Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for Boc deprotection. They are volatile and effective, allowing for a simple workup procedure involving neutralization and extraction to isolate the final amine product.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.

Part A: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-prolinol (5.0 g, 49.4 mmol) and dissolve it in dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add triethylamine (Et₃N, 7.6 mL, 54.4 mmol, 1.1 eq) to the stirred solution. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 11.9 g, 54.4 mmol, 1.1 eq) in 20 mL of DCM. Add this Boc₂O solution dropwise to the L-prolinol solution over 30 minutes using an addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the L-prolinol spot has disappeared.

-

Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil. Purify the oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, e.g., 4:1 to 1:1) to afford N-Boc-L-prolinol as a colorless oil.

Part B: Synthesis of (S)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

-

Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-prolinol (from Part A, e.g., 4.0 g, 19.9 mmol), phenol (2.06 g, 21.9 mmol, 1.1 eq), and triphenylphosphine (PPh₃, 5.74 g, 21.9 mmol, 1.1 eq) in anhydrous tetrahydrofuran (THF, 80 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 4.3 mL, 21.9 mmol, 1.1 eq) dropwise to the solution over 20 minutes. A slight color change (typically to yellow or orange) and the formation of a white precipitate (triphenylphosphine oxide) may be observed.

-

Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the consumption of the starting alcohol.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether (100 mL) to the residue, which may cause further precipitation of byproducts. Filter the mixture and wash the solid with cold diethyl ether.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, e.g., 19:1 to 9:1) to yield the Boc-protected product as a clear oil or a white solid.

Part C: Synthesis of (S)-2-(Phenoxymethyl)pyrrolidine

-

Setup: Dissolve the Boc-protected product (from Part B, e.g., 3.0 g, 10.8 mmol) in DCM (30 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 8.3 mL, 108 mmol, 10 eq) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in DCM (50 mL) and cool to 0 °C.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be used directly or further purified by distillation under reduced pressure or chromatography if necessary to afford (S)-2-(Phenoxymethyl)pyrrolidine as a colorless to pale yellow oil.

Data Presentation and Characterization

The following table summarizes the expected quantitative data for a representative synthesis starting from 5.0 g of L-prolinol.

| Step | Product | Starting Mass (g) | Expected Yield (%) | Expected Mass (g) | Purity (by ¹H NMR) |

| A | N-Boc-L-Prolinol | 5.00 | 85-95% | 8.4 - 9.4 | >95% |

| B | Boc-Protected Ether | 8.40 | 80-90% | 9.3 - 10.5 | >95% |

| C | Final Product | 9.30 | 90-98% | 5.2 - 5.7 | >98% |

Characterization Data (Expected):

-

(S)-2-(Phenoxymethyl)pyrrolidine:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 2H, Ar-H), 6.99-6.90 (m, 3H, Ar-H), 4.10 (dd, 1H), 3.95 (dd, 1H), 3.60 (m, 1H), 3.10-2.90 (m, 2H), 2.05-1.75 (m, 4H), 1.60 (br s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 158.8, 129.5, 121.1, 114.6, 72.8, 58.1, 46.5, 27.8, 25.4.

-

MS (ESI+): m/z 178.12 [M+H]⁺.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step A | Insufficient Boc₂O or base. Moisture in the reaction. | Ensure accurate measurement of reagents. Use anhydrous DCM and ensure glassware is dry. |

| Incomplete Mitsunobu reaction (Step B) | Impure reagents (wet THF, old DIAD). Steric hindrance. | Use freshly distilled THF. Use a fresh bottle of DIAD. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). |

| Difficult purification in Step B | Triphenylphosphine oxide co-elutes with the product. | After concentrating the reaction, triturate the residue with a minimal amount of cold diethyl ether or a hexane/ether mixture to precipitate the oxide before chromatography. |